molecular formula C8H13NO3 B7968527 5-Oxo-piperidine-2-carboxylic acid ethyl ester

5-Oxo-piperidine-2-carboxylic acid ethyl ester

Cat. No.: B7968527
M. Wt: 171.19 g/mol
InChI Key: LWOHCOQCIQCQIX-UHFFFAOYSA-N
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Description

5-Oxo-piperidine-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-piperidine-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-oxo-4-phenylbutanoate with ammonia or primary amines, followed by cyclization to form the piperidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-piperidine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block for Synthesis

(S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester serves as a crucial building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds. It is utilized in various chemical reactions such as:

  • Oxidation : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction : Reduction processes can convert the keto group into hydroxyl groups, resulting in alcohol derivatives.
  • Substitution : The ester group can participate in nucleophilic substitution reactions, leading to different ester or amide derivatives.

The major products from these reactions include substituted piperidine derivatives, alcohols, and amides depending on the specific reaction conditions and reagents used.

Potential Biological Applications

Research has indicated that (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester exhibits several biological activities that could have therapeutic implications:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit certain enzymes or receptors involved in inflammatory pathways.
  • Antimicrobial Activity : Preliminary research indicates potential effectiveness against various microbial strains, warranting further investigation into its use as an antimicrobial agent.

The mechanism of action involves interaction with specific molecular targets, potentially modulating biological processes relevant to disease treatment .

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in the development of new drugs. Its unique structure allows for the formation of bioactive derivatives that can be optimized for enhanced pharmacological properties. For instance, it has been used in the synthesis of piperidine-based compounds that are under investigation for their efficacy against various diseases .

Industrial Applications

Fine Chemicals and Agrochemicals

In industrial settings, (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester is employed in the production of fine chemicals and serves as a precursor for agrochemicals. Its versatility makes it valuable in synthesizing compounds used in agriculture and other chemical industries.

Case Study 1: Synthesis of Bioactive Derivatives

A study demonstrated the synthesis of 5R-(((tetrahydro-2H-pyran-2-yl) oxy) amino) piperidine-2S-carboxylic ester salt using (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester as a raw material. This synthesis involved ketone-amine condensation followed by chiral reduction and resolution. The resulting compound showed promise as a potential drug candidate due to its favorable pharmacological properties .

Case Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial properties of (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester against various bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as an antimicrobial agent. Further studies are required to understand its mechanism of action and optimize its efficacy .

Mechanism of Action

The mechanism of action of 5-Oxo-piperidine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain enzymes in the central nervous system, leading to potential therapeutic effects for neurological disorders . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-piperidine-2-carboxylic acid ethyl ester is unique due to its specific ester functional group, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Biological Activity

5-Oxo-piperidine-2-carboxylic acid ethyl ester, also known as (S)-5-Oxo-piperidine-2-carboxylic acid ethyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring with a keto group at the 5-position and an ethyl ester at the 2-position. This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.

Property Details
Molecular Formula C₉H₁₁NO₃
Molecular Weight 169.19 g/mol
Solubility Soluble in organic solvents like ethanol
Appearance White to off-white crystalline powder

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study highlighted its potential against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and NCI-H460 (non-small cell lung cancer). The mechanism involves cell cycle arrest and increased apoptotic cell populations, indicating its role as a potential anticancer agent .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Cell Cycle Modulation: By affecting cell cycle dynamics, it can induce growth arrest in cancer cells.
  • Apoptosis Induction: The ability to trigger programmed cell death is crucial for its anticancer activity.

Case Studies

  • Antimicrobial Study:
    A study assessed the antimicrobial efficacy of various derivatives of this compound against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity.
  • Cancer Cell Line Analysis:
    In vitro studies on A549 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptotic cells. Flow cytometry analysis demonstrated that treatment with 20 μM of the compound for 72 hours resulted in approximately 19% apoptosis compared to control groups .

Properties

IUPAC Name

ethyl 5-oxopiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)7-4-3-6(10)5-9-7/h7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOHCOQCIQCQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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